![molecular formula C9H23NO2Si B15200204 (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is an organic compound characterized by the presence of methoxyethyl, methoxymethyl, and trimethylsilylmethyl groups attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (trimethylsilyl)methylamine with methoxymethyl chloride and 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
-
Step 1: Formation of (trimethylsilyl)methylamine
Reagents: Trimethylsilyl chloride, methylamine
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon)
-
Step 2: Alkylation with methoxymethyl chloride
Reagents: Methoxymethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature
-
Step 3: Alkylation with 2-methoxyethyl chloride
Reagents: 2-Methoxyethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable bonds with biological macromolecules makes it useful in the development of bioconjugates and probes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structural features could be leveraged to design novel drugs or drug delivery systems.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved vary based on the application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyethyl)methylamine
- (Trimethylsilyl)methylamine
- Methoxymethylamine
Uniqueness
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of both methoxy and trimethylsilyl groups, which impart distinct chemical properties. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in various fields.
Eigenschaften
Molekularformel |
C9H23NO2Si |
|---|---|
Molekulargewicht |
205.37 g/mol |
IUPAC-Name |
2-methoxy-N-(methoxymethyl)-N-(trimethylsilylmethyl)ethanamine |
InChI |
InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3 |
InChI-Schlüssel |
IWWQROMVQSKLDE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN(COC)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


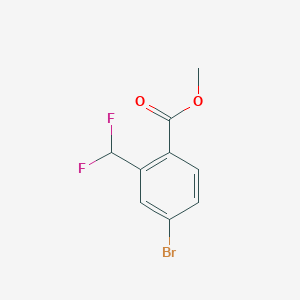
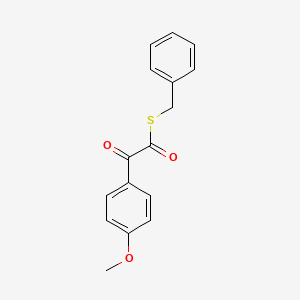
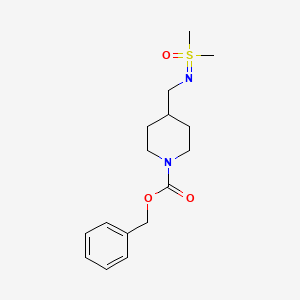
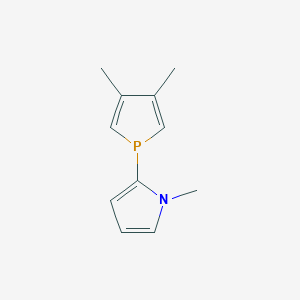

![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
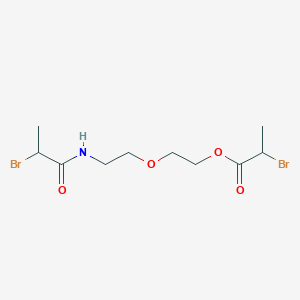
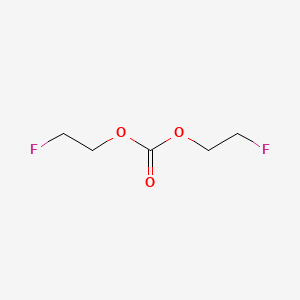
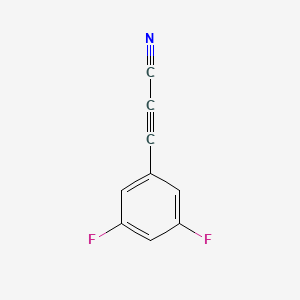
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
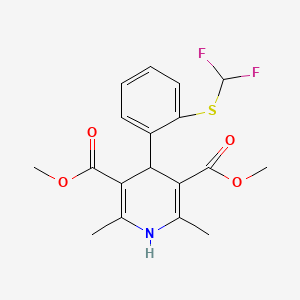
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
